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Introduction
Lomedeucitinib (BMS-986322) is an investigational small molecule inhibitor of Tyrosine

Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator in

the signaling pathways of several cytokines implicated in the pathogenesis of psoriasis,

including Interleukin-23 (IL-23), IL-12, and Type I interferons.[3][4] By inhibiting TYK2,

Lomedeucitinib blocks the downstream signaling cascades that lead to the differentiation and

activation of pathogenic T-cell subsets (such as Th17 cells) and the production of pro-

inflammatory cytokines, thereby reducing the inflammatory response characteristic of psoriasis.

[3][5] These application notes provide detailed protocols for the use of Lomedeucitinib in

common in vitro and in vivo psoriasis research models.

Mechanism of Action: The JAK-STAT Pathway in
Psoriasis
Psoriasis is an immune-mediated disease where the IL-23/Th17 axis plays a central role.[6]

Cytokines like IL-23 bind to their receptors on immune cells, leading to the activation of JAKs,

including TYK2.[6] This triggers the phosphorylation and activation of Signal Transducer and

Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the

transcription of genes involved in inflammation and cellular proliferation.[7] Lomedeucitinib, by

selectively inhibiting TYK2, disrupts this signaling pathway.[3]
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Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of Lomedeucitinib
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Caption: Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of

Lomedeucitinib.

Quantitative Data Summary
The following tables summarize key quantitative data for TYK2 inhibitors in relevant psoriasis

models. While specific preclinical data for Lomedeucitinib is not publicly available, the data for

other selective TYK2 inhibitors can serve as a reference for experimental design.

Table 1: In Vitro Activity of Selective TYK2 Inhibitors

Compound Assay Cell Type IC50 Reference

ATMW-DC

IL-12-induced

STAT4

phosphorylation

Human whole

blood
18 nM [8]

SAR-20347

(TYK2/JAK1

inhibitor)

IL-12/IL-23, IL-

22, IFN-α

signaling

PBMCs

1 nM - 10 µM

(dose-dependent

inhibition)

[5][9]

Deucravacitinib

(BMS-986165)

TYK2 JH2

binding

Biochemical

assay
<10 nM [10]

Table 2: In Vivo Efficacy of Selective TYK2 Inhibitors in Mouse Psoriasis Models
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Compound Model
Dosing
Regimen

Key Outcomes Reference

ATMW-DC
IL-23-Induced

Ear Swelling

Oral

administration, 4

days

65-69%

reduction in ear

swelling; 11-73%

decrease in IL-

17A levels

[8]

ATMW-DC

Imiquimod-

Induced

Psoriasis

Oral

administration

Significant

improvement in

PASI scores;

Reduced

histopathological

scores;

Attenuated skin

levels of IL-17A,

GM-CSF, and

TNF

[8]

SAR-20347

(TYK2/JAK1

inhibitor)

Imiquimod-

Induced

Psoriasis

Oral

administration

Striking decrease

in disease

pathology;

Reduced

keratinocyte

activation and

pro-inflammatory

cytokine levels

[5][9]

Deucravacitinib

(topical)

Imiquimod-

Induced

Psoriasis

Topical

application

Alleviation of

psoriasis-like

dermatitis

[11]

Experimental Protocols
In Vitro Model: Cytokine-Stimulated Human
Keratinocytes
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This model assesses the ability of Lomedeucitinib to inhibit the pro-inflammatory response of

keratinocytes, which are key players in the pathogenesis of psoriasis.[7]

Objective: To determine the effect of Lomedeucitinib on the production of pro-inflammatory

cytokines and chemokines by human keratinocytes stimulated with a psoriasis-relevant

cytokine cocktail.

Materials:

Human epidermal keratinocytes (HaCaT cell line or primary normal human epidermal

keratinocytes - NHEK)

Keratinocyte growth medium

Lomedeucitinib

DMSO (vehicle control)

Cytokine cocktail (e.g., M5 cocktail: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α)[12]

Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

ELISA kits for key cytokines/chemokines (e.g., IL-6, IL-8, CCL20)

Protocol:

Cell Culture: Culture keratinocytes in appropriate media until they reach 70-80% confluency.

Pre-treatment: Starve the cells in basal medium for 4-6 hours. Then, pre-treat the cells with

varying concentrations of Lomedeucitinib (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2

hours.

Stimulation: Add the pro-inflammatory cytokine cocktail to the media and incubate for 24-48

hours.

Sample Collection: Collect the cell culture supernatants and cell lysates.

Analysis:
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Cytokine/Chemokine Secretion: Analyze the levels of secreted cytokines/chemokines in

the supernatants using ELISA.

Gene Expression: Isolate RNA from the cell lysates and perform qRT-PCR to measure the

mRNA expression of pro-inflammatory genes (e.g., IL6, IL8, CCL20, S100A7).

Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the

observed effects are not due to cytotoxicity.

Figure 2: Workflow for In Vitro Evaluation of Lomedeucitinib
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Caption: Figure 2: Workflow for In Vitro Evaluation of Lomedeucitinib.
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In Vivo Model: Imiquimod-Induced Psoriasis-like Skin
Inflammation in Mice
This is a widely used and robust model that recapitulates many features of human psoriasis,

including the involvement of the IL-23/IL-17 axis.[13][14]

Objective: To evaluate the therapeutic efficacy of orally administered Lomedeucitinib in

reducing psoriasis-like skin inflammation.

Animals:

8-10 week old female BALB/c or C57BL/6 mice.

Materials:

Imiquimod cream (5%)

Lomedeucitinib formulated for oral gavage

Vehicle control for oral gavage

Calipers for measuring ear and skin thickness

Scoring system for erythema, scaling, and thickness (modified PASI)

Protocol:

Acclimatization: Acclimatize mice for at least one week before the experiment.

Induction of Psoriasis:

Shave the dorsal skin of the mice one day prior to the start of the experiment.

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right

ear for 5-7 consecutive days.[13]

Treatment:
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Randomly assign mice to treatment groups (e.g., Vehicle, Lomedeucitinib low dose,

Lomedeucitinib high dose, positive control like a topical corticosteroid).

Begin daily oral administration of Lomedeucitinib or vehicle one day before or on the

same day as the first imiquimod application and continue throughout the experiment.

Assessment of Disease Severity (daily):

Psoriasis Area and Severity Index (PASI): Score the back skin for erythema, scaling, and

thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).

The cumulative score serves as the PASI score.

Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin

using calipers.

Body Weight: Monitor body weight daily as an indicator of systemic inflammation and

tolerability.

Terminal Procedures (at the end of the experiment):

Euthanize the mice and collect skin and spleen samples.

Histology: Process skin samples for hematoxylin and eosin (H&E) staining to assess

epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic

features.

Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67) and

immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils).

Cytokine Analysis: Homogenize skin or spleen tissue to measure cytokine levels (e.g., IL-

17A, IL-22, IL-23, TNF-α) by ELISA or qRT-PCR.
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Figure 3: Workflow for In Vivo Evaluation of Lomedeucitinib
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Caption: Figure 3: Workflow for In Vivo Evaluation of Lomedeucitinib.

Conclusion
Lomedeucitinib, as a selective TYK2 inhibitor, holds significant promise for the treatment of

psoriasis. The experimental models and protocols detailed in these application notes provide a

framework for researchers to investigate the efficacy and mechanism of action of

Lomedeucitinib in a preclinical setting. The in vitro keratinocyte model allows for the

dissection of the drug's direct effects on skin cells, while the in vivo imiquimod-induced
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psoriasis model offers a robust system to evaluate its therapeutic potential in a complex

inflammatory environment. These models are essential tools for advancing our understanding

of Lomedeucitinib and its development as a novel oral therapy for psoriasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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